molecular formula C17H14N2O4 B4629303 5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4629303
M. Wt: 310.30 g/mol
InChI Key: QWSASLYKENLSJX-NTEUORMPSA-N
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Description

The compound belongs to a class of chemicals with a base structure of pyrimidinetrione, which is of significant interest in organic and medicinal chemistry due to its potential applications and functional properties. The specific chemical, characterized by substituents including a furyl group and a methylphenyl group, is synthesized and analyzed for its molecular structure, chemical reactivity, and both physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidinetrione derivatives often involves multicomponent reactions, such as the Knoevenagel condensation or the Biginelli reaction, which can introduce various substituents into the pyrimidine ring system. For similar compounds, researchers have developed methods that allow for the efficient and selective formation of the pyrimidinetrione core with desired substituents. For example, a green one-pot synthesis method has been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives, suggesting a potentially applicable approach for synthesizing the compound (Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrimidinetrione derivatives has been extensively studied using crystallography and spectroscopy. The conformation of the central pyrimidine ring, substituent orientations, and the presence of intramolecular hydrogen bonding significantly influence the compound's reactivity and properties. Similar studies have revealed the importance of these structural features in determining the stability and reactivity of the molecule (Barakat et al., 2015).

Chemical Reactions and Properties

Pyrimidinetrione derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions, due to the reactive sites within their structure. The presence of multiple functional groups allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The synthetic utility of these compounds is highlighted by their ability to undergo transformations that lead to novel heterocyclic compounds with potential pharmacological activities (Westerlund, 1980).

Scientific Research Applications

Knoevenagel Condensations

  • Context : Knoevenagel condensations involving similar furfural compounds have been studied for their efficiency and the effects of microwave irradiation on the reactions (Gajdoš, Miklovič, & Krutošíková, 2006).

Antimicrobial and Anticancer Applications

  • Context : Derivatives of pyrano[2,3-d]pyrimidine, similar in structure to the compound , have shown significant antimicrobial and anticancer activities. These compounds act by inhibiting cell wall synthesis in microbes and intercalating DNA in cancer cells (Abd El-Sattar et al., 2021).

Synthesis and Reaction Studies

  • Context : Studies on the synthesis and reactions of α-acetylenic ketones containing a nitrofuran ring, which are structurally related to the compound , provide insights into the formation of various heterocyclic compounds (Sasaki & Yoshioka, 1971).

Antimycobacterial Activity

  • Context : Certain compounds structurally related to 5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6-pyrimidinetrione have demonstrated antimycobacterial activity against Mycobacterium species, suggesting potential applications in treating tuberculosis (Küçükgüzel et al., 1999).

Ring Opening Reactions

  • Context : Research into the ring opening reactions of similar furan-based compounds can offer insights into the potential reactivity and applications of the compound (Šafár̆ et al., 2000).

Microbial Evaluation and Synthesis

  • Context : The microbial evaluation and synthesis of furyl-based cyanoiminopyrimidines, related to the compound in focus, reveal potential antimicrobial properties, highlighting their potential application in pharmaceutical research (Vignesh & Ingarsal, 2021).

Inhibitors of PKCtheta

  • Context : Heteroaryl groups like furan in similar compounds have been studied for their inhibitory effects on PKCtheta, indicating potential therapeutic applications in diseases where PKCtheta is implicated (Subrath et al., 2009).

properties

IUPAC Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-4-3-5-12(8-10)19-16(21)14(15(20)18-17(19)22)9-13-7-6-11(2)23-13/h3-9H,1-2H3,(H,18,20,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSASLYKENLSJX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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